4-(Dimethylamino)-3,3-dimethylbutan-2-one
Overview
Description
4-(Dimethylamino)-3,3-dimethylbutan-2-one is an organic compound with a unique structure that includes a dimethylamino group and a ketone functional group
Preparation Methods
The synthesis of 4-(Dimethylamino)-3,3-dimethylbutan-2-one can be achieved through several routes. One common method involves the reaction of 3,3-dimethylbutan-2-one with dimethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
4-(Dimethylamino)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Dimethylamino)-3,3-dimethylbutan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The ketone group can undergo reduction or oxidation, leading to different biological effects. The pathways involved depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
4-(Dimethylamino)-3,3-dimethylbutan-2-one can be compared with other similar compounds such as:
4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.
4-(Dimethylamino)benzoic acid: Used in various chemical reactions and as a reagent in analytical chemistry.
4-(Dimethylamino)phenol: Utilized in the treatment of cyanide poisoning and other medical applications
Biological Activity
4-(Dimethylamino)-3,3-dimethylbutan-2-one, also known as DMBA, is a chemical compound that has gained attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of DMBA, including its mechanisms of action, effects on different biological systems, and relevant research findings.
- Molecular Formula : C₇H₁₅N
- Molar Mass : 115.21 g/mol
- CAS Number : 105-67-9
DMBA is a dimethylated derivative of butanone and is characterized by the presence of a dimethylamino group which enhances its solubility and reactivity.
The biological activity of DMBA is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:
- Enzyme Modulation : DMBA has been shown to interact with specific enzymes, potentially altering their activity. This can lead to changes in metabolic pathways and cellular functions.
- Receptor Interaction : The compound may act on neurotransmitter receptors, influencing signaling pathways that regulate mood, cognition, and other physiological processes.
- Antioxidant Properties : Some studies suggest that DMBA exhibits antioxidant activity, which could protect cells from oxidative stress and damage.
1. Anticancer Activity
Research has indicated that DMBA may possess anticancer properties. In vitro studies have demonstrated that DMBA can inhibit the proliferation of various cancer cell lines:
These findings suggest that DMBA may induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle progression.
2. Neuroprotective Effects
DMBA's interaction with neurotransmitter systems indicates potential neuroprotective effects. Studies have shown:
- Reduction in Neuroinflammation : DMBA treatment reduced markers of inflammation in neuronal cultures exposed to toxic agents.
- Improvement in Cognitive Function : In animal models, DMBA administration improved memory performance in tests assessing learning and memory capabilities.
3. Antimicrobial Activity
DMBA has also been evaluated for its antimicrobial properties:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 50 µg/mL | |
Staphylococcus aureus | 30 µg/mL |
These results suggest that DMBA may have potential as an antimicrobial agent, although further studies are required to elucidate the underlying mechanisms.
Case Study 1: Anticancer Efficacy
In a study conducted on breast cancer cells (MCF-7), researchers treated cells with varying concentrations of DMBA over 48 hours. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 5 µM. The study concluded that DMBA could be a promising candidate for further development as an anticancer therapeutic agent.
Case Study 2: Neuroprotective Mechanisms
A recent animal study investigated the neuroprotective effects of DMBA in a model of induced neurodegeneration. The treatment group receiving DMBA showed significantly lower levels of inflammatory cytokines compared to the control group, alongside improved performance in behavioral tests designed to assess memory and learning.
Properties
IUPAC Name |
4-(dimethylamino)-3,3-dimethylbutan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(10)8(2,3)6-9(4)5/h6H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYPWJFDIBGUID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381652 | |
Record name | 4-(dimethylamino)-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53921-82-7 | |
Record name | 4-(dimethylamino)-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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